2,3,4,5-Tetrabromo-6-hydroxybenzoic acid
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Overview
Description
2,3,4,5-Tetrabromo-6-hydroxybenzoic acid is an organic compound with the molecular formula C7H2Br4O3 It is a brominated derivative of hydroxybenzoic acid, characterized by the presence of four bromine atoms and a hydroxyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetrabromo-6-hydroxybenzoic acid typically involves the bromination of hydroxybenzoic acid derivatives. One common method includes the bromination of 2,3,5,6-tetrabromo-4-hydroxybenzoic acid using a 10-fold excess of sodium nitrite (NaNO2) in glacial acetic acid at 20°C. This reaction yields tetrabromonitrosophenols, which further transform into a mixture of tetrabromo-p-quinone diazide and tetrabromo-p- and -o-nitrophenols .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the bromination process described above can be scaled up for industrial applications, provided that appropriate safety and environmental controls are in place.
Chemical Reactions Analysis
Types of Reactions
2,3,4,5-Tetrabromo-6-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydroxybenzoic acid derivatives with fewer bromine atoms.
Substitution: The bromine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Sodium nitrite (NaNO2) in glacial acetic acid is commonly used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) can be employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Tetrabromo-p-quinone diazide and tetrabromo-p- and -o-nitrophenols.
Reduction: Hydroxybenzoic acid derivatives with fewer bromine atoms.
Substitution: Substituted hydroxybenzoic acid derivatives.
Scientific Research Applications
2,3,4,5-Tetrabromo-6-hydroxybenzoic acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Explored for its potential therapeutic applications, although specific uses are still under research.
Industry: Utilized in the production of dyes and pigments due to its brominated structure.
Mechanism of Action
The mechanism of action of 2,3,4,5-Tetrabromo-6-hydroxybenzoic acid involves its interaction with various molecular targets and pathways. For example, it has been shown to inhibit plastoquinone synthesis in marine bacteria, leading to algicidal effects . This inhibition affects key metabolic processes in algae, ultimately leading to their death.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tribromo-3-hydroxybenzoic acid: Another brominated hydroxybenzoic acid with three bromine atoms.
2,3,5,6-Tetrabromo-4-hydroxybenzoic acid: A closely related compound with a different bromination pattern.
Uniqueness
2,3,4,5-Tetrabromo-6-hydroxybenzoic acid is unique due to its specific bromination pattern, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications in organic synthesis and industrial processes.
Properties
CAS No. |
35754-69-9 |
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Molecular Formula |
C7H2Br4O3 |
Molecular Weight |
453.70 g/mol |
IUPAC Name |
2,3,4,5-tetrabromo-6-hydroxybenzoic acid |
InChI |
InChI=1S/C7H2Br4O3/c8-2-1(7(13)14)6(12)5(11)4(10)3(2)9/h12H,(H,13,14) |
InChI Key |
USHRBRKMUOGABS-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1Br)Br)Br)Br)O)C(=O)O |
Origin of Product |
United States |
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